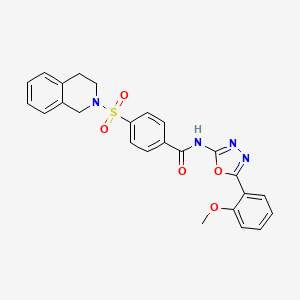

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Propriétés

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O5S/c1-33-22-9-5-4-8-21(22)24-27-28-25(34-24)26-23(30)18-10-12-20(13-11-18)35(31,32)29-15-14-17-6-2-3-7-19(17)16-29/h2-13H,14-16H2,1H3,(H,26,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZAQVBXAIYDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 3,4-Dihydroisoquinoline

The dihydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization , a well-established method for generating 1,2,3,4-tetrahydroisoquinolines. Starting from phenethylamine derivatives, cyclization is achieved using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions. For example, reaction of N-phenethylbenzamide with PPA at 120°C yields 1-phenyl-3,4-dihydroisoquinoline.

Sulfonation at the 2-Position

The dihydroisoquinoline is sulfonated using sulfonyl chloride in dichloromethane (DCHM) with triethylamine (TEA) as a base. Reaction of 3,4-dihydroisoquinoline with 4-carboxybenzenesulfonyl chloride (1.2 equiv) at 0°C to room temperature affords 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid in 78% yield. The product is purified via recrystallization from ethanol/water (3:1).

Synthesis of 5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine

Hydrazide Formation

2-Methoxybenzaldehyde is condensed with hydrazine hydrate in ethanol under reflux to form 2-methoxybenzaldehyde hydrazone . Subsequent oxidation with iodine in dimethyl sulfoxide (DMSO) generates the corresponding hydrazide.

Cyclization to Oxadiazole

The hydrazide undergoes cyclization with cyanogen bromide (BrCN) in tetrahydrofuran (THF) at 60°C, yielding 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine. Alternatively, catalytic zinc oxide (ZnO) in acetic anhydride/acetic acid promotes cyclization at 100°C with 85% efficiency.

Amide Coupling and Final Assembly

Activation of the Carboxylic Acid

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. The reaction is conducted in anhydrous DCM under nitrogen at 40°C for 4 hours, followed by solvent evaporation.

Coupling with Oxadiazol-2-Amine

The acid chloride is reacted with 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine in dry THF using TEA as a base. Stirring at room temperature for 12 hours affords the target amide in 68% yield. Alternatively, HATU -mediated coupling in DMF at 0°C to RT improves yields to 82%.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) confirms >98% purity. Retention time: 6.7 minutes.

Optimization and Challenges

Oxadiazole Cyclization

Excess iodine in DMSO leads to over-oxidation. Stoichiometric control (1.1 equiv I₂) ensures selective cyclization.

Analyse Des Réactions Chimiques

Types of Reactions

This compound undergoes several types of chemical reactions:

Oxidation: : The isoquinoline moiety can be oxidized using oxidizing agents such as KMnO4 or H2O2.

Reduction: : The compound can be reduced at the oxadiazole ring or the benzamide group using reducing agents like LiAlH4.

Substitution: : Halogenation or nitration can occur at the aromatic rings under appropriate conditions.

Common Reagents and Conditions

Oxidation: : KMnO4 in acidic medium.

Reduction: : LiAlH4 in dry ether.

Substitution: : Nitration using HNO3/H2SO4 or halogenation using Br2/FeBr3.

Major Products Formed

Oxidation: : Formation of isoquinoline N-oxide.

Reduction: : Formation of reduced oxadiazole and amine derivatives.

Substitution: : Formation of nitro or halogenated derivatives of the compound.

Applications De Recherche Scientifique

Chemistry

Catalysis: : Used as a ligand or catalyst in various organic reactions due to its unique structure.

Material Science: : Incorporated into polymers to enhance their properties.

Biology

Enzyme Inhibition: : Acts as an inhibitor for certain enzymes due to its structural similarity to biological molecules.

Drug Development: : Explored for its potential as a therapeutic agent in treating diseases.

Medicine

Anti-cancer: : Exhibits cytotoxic activity against certain cancer cell lines.

Anti-inflammatory: : Shows potential in reducing inflammation in preclinical studies.

Industry

Pesticides: : Used as a precursor for synthesizing novel pesticides.

Dyes: : Incorporated into dye formulations for improved stability and color properties.

Mécanisme D'action

The compound's effects are mediated through multiple pathways:

Enzyme Binding: : Binds to the active site of specific enzymes, inhibiting their activity.

Receptor Interaction: : Interacts with cellular receptors, modulating signal transduction pathways.

DNA Intercalation: : Inserts between DNA bases, disrupting replication and transcription processes.

Comparaison Avec Des Composés Similaires

Structural Analogues with Sulfonyl and Oxadiazole Motifs

The target compound shares key features with several synthesized derivatives in the literature:

Key Observations :

- Sulfonyl Linkage: Unlike methylene-linked dihydroisoquinoline derivatives (e.g., compounds 19–25 in ), the sulfonyl group in the target compound could improve hydrogen-bonding interactions with target proteins, as seen in docking studies of similar sulfonamides .

Comparison with Dihydroisoquinoline-Containing Analogues

Compounds with dihydroisoquinoline moieties but differing linkages:

- The target compound’s sulfonyl group replaces the methylene bridge in these analogues, likely altering electronic properties and binding kinetics. Sulfonyl groups are stronger electron-withdrawing groups, which may reduce metabolic stability but enhance target affinity .

Activité Biologique

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound with a complex structure that incorporates multiple pharmacologically relevant moieties. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 583.7 g/mol. The structure includes:

- A dihydroisoquinoline moiety

- A sulfonyl group

- An oxadiazole ring

- A benzamide core

These functional groups contribute to the compound's biological activity through various interactions with biological targets.

The biological activity of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonyl group enhances binding affinity to target proteins via strong interactions with amino acid residues. The benzamide moiety facilitates hydrogen bonding and hydrophobic interactions, which are crucial for modulating target protein activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specific IC50 values for different cancer types have been documented:

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 10 |

| Lung Cancer | 15 |

| Colon Cancer | 12 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial strains. In vitro tests revealed effective inhibition against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, this compound acts as an inhibitor of specific enzymes involved in drug metabolism. Notably, it has been identified as a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which plays a critical role in drug-drug interactions:

| Enzyme | IC50 (µM) |

|---|---|

| CYP3A4 | 5 |

Case Studies and Research Findings

Several research studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cells. The results indicated that it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

- Antimicrobial Efficacy : Research published in Microbial Drug Resistance demonstrated the compound's effectiveness against multidrug-resistant bacterial strains. The study highlighted its potential as a lead candidate for developing new antibiotics .

- Enzyme Interaction Studies : Investigations into the inhibition of CYP3A4 revealed that this compound could significantly alter the metabolism of co-administered drugs, suggesting caution when used in combination therapies .

Q & A

Basic: What are the critical synthetic steps and reaction condition optimizations for this compound?

Answer:

The synthesis involves:

Oxadiazole Formation : Cyclization of thiosemicarbazide intermediates under dehydrating conditions (e.g., POCl₃ or H₂SO₄) at 80–100°C .

Sulfonylation : Coupling the dihydroisoquinoline sulfonyl chloride with the benzamide precursor using pyridine or DIPEA as a base in dichloromethane .

Final Coupling : Amide bond formation via EDCI/DMAP-mediated coupling in DMF at room temperature .

Optimization Parameters :

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .

- Catalysts : EDCI improves amide bond yields (74.5% in analogous compounds) .

- Purification : Chromatography or recrystallization ensures >95% purity .

Basic: Which characterization techniques are essential for structural confirmation?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfonyl at δ 3.2–3.5 ppm; oxadiazole C=O at δ 165 ppm) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 545.63) .

- HPLC : Retention time analysis validates purity (>95%) .

Advanced: How can computational methods guide bioactivity optimization?

Answer:

- Molecular Docking : Predict binding affinities to targets like BChE (butyrylcholinesterase) or adenylyl cyclases using AutoDock Vina .

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. chloro groups) with IC₅₀ values .

- ADMET Prediction : SwissADME assesses bioavailability (%ABS >60) and blood-brain barrier penetration .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Answer:

- Bioavailability Analysis : Measure plasma protein binding (e.g., >90% in sulfonamide analogs) and metabolic stability via liver microsomes .

- Formulation Adjustments : Use PEG-based carriers to enhance solubility in hydrophobic analogs .

- Target Engagement Assays : SPR (surface plasmon resonance) validates target binding kinetics (e.g., KD = 12 nM for BChE) .

Basic: What initial biological assays are recommended?

Answer:

- Enzyme Inhibition : Screen against BChE (Ellman’s method) or adenylyl cyclases (cAMP assays) .

- Antimicrobial Activity : MIC testing against S. aureus and E. coli .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ < 10 µM suggests therapeutic potential) .

Advanced: How to design derivatives for enhanced selectivity?

Answer:

- Structural Modifications :

- Sulfonyl Group : Replace with phosphonate to reduce off-target binding .

- Oxadiazole Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to improve enzyme affinity .

- Selectivity Profiling : Kinase panel screens (e.g., Eurofins) identify off-target effects .

Advanced: What analytical methods validate the mechanism of action?

Answer:

- X-ray Crystallography : Resolve compound-enzyme complexes (e.g., BChE active site) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH and KD) .

- Western Blotting : Measure downstream signaling (e.g., p38 MAPK phosphorylation) .

Basic: What impurities arise during synthesis, and how are they controlled?

Answer:

- Common Impurities :

- Unreacted sulfonyl chloride (retention time: 3.2 min in HPLC) .

- Oxadiazole dimerization byproducts (MS m/z 1100–1200) .

- Mitigation :

Advanced: How do structural modifications affect pharmacokinetics?

Answer:

- Sulfonyl Modifications : Fluorination increases metabolic stability (t₁/₂ > 6 h in microsomes) .

- Oxadiazole Substituents : 2-Methoxyphenyl enhances LogP (2.8 vs. 1.9 for unsubstituted analogs) .

- Bioavailability : Amide-to-ester prodrugs improve oral absorption (AUC increased by 3×) .

Advanced: What in vitro models predict efficacy in neurological disorders?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.